molecular formula C8H4ClF3O3 B1591695 4-Chloro-3-(trifluoromethoxy)benzoic acid CAS No. 886500-50-1

4-Chloro-3-(trifluoromethoxy)benzoic acid

Cat. No.: B1591695
CAS No.: 886500-50-1
M. Wt: 240.56 g/mol
InChI Key: GTBBHPFHWDVWMS-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS 886500-50-1) is a valuable benzoic acid derivative supplied as a white to almost white powder . This compound is designed for research applications only and is not intended for diagnostic or therapeutic uses. The structure of this molecule, featuring both a chloro and a trifluoromethoxy substituent on the benzoic acid ring, makes it a versatile building block in organic synthesis , particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The trifluoromethoxy group is a key motif in modern medicinal chemistry, as its introduction into lead compounds can significantly influence their metabolic stability, lipophilicity, and overall bioavailability . Researchers can readily functionalize the carboxylic acid group, allowing for amide coupling or esterification reactions, while the chloro group offers a handle for further synthetic manipulation via metal-catalyzed cross-couplings or nucleophilic substitutions. Please handle with appropriate safety precautions. This compound may cause skin and serious eye irritation and may cause respiratory irritation . Always consult the Safety Data Sheet (SDS) and wear suitable protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-chloro-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O3/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBBHPFHWDVWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590646
Record name 4-Chloro-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-50-1
Record name 4-Chloro-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 3-(trifluoromethoxy)benzoic acid

One widely used method involves chlorinating 3-(trifluoromethoxy)benzoic acid to introduce the chlorine atom at the 4-position. This is achieved using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorine gas in the presence of catalysts like ferric chloride (FeCl₃).

  • Reaction Conditions:

    • Temperature range: 40–60°C
    • Solvents: Dichloromethane (DCM), dimethylformamide (DMF), or other polar aprotic solvents
    • Catalysts: FeCl₃ to facilitate electrophilic aromatic substitution
    • Duration: Several hours under stirring to ensure complete conversion
  • Mechanism:
    Electrophilic aromatic substitution where chlorine electrophile substitutes a hydrogen atom on the aromatic ring, preferentially at the 4-position due to directing effects of the trifluoromethoxy and carboxylic acid groups.

  • Outcome:
    High selectivity for 4-chloro substitution with yields typically above 70–85% under optimized conditions.

Activation of Carboxylic Acid Group for Further Functionalization

In some synthetic routes, the carboxylic acid group is first converted into more reactive intermediates such as acid chlorides using SOCl₂ or PCl₅, facilitating subsequent reactions like esterification or amide formation.

  • Example:
    Conversion of this compound to its acid chloride intermediate, which can then be used to synthesize sulfonamide derivatives or other functionalized compounds.

Industrial Scale Synthesis

Industrial production often employs continuous flow reactors to improve reaction control, safety, and yield. Catalysts and optimized parameters (temperature, pressure, reagent ratios) are used to maximize efficiency and purity.

  • Advantages:
    • Enhanced heat and mass transfer
    • Reduced reaction times
    • Improved reproducibility and scalability

Comparative Table of Preparation Methods

Method Reagents & Catalysts Conditions Yield (%) Notes
Chlorination with Cl₂/FeCl₃ Chlorine gas, FeCl₃ catalyst 40–60°C, DCM or DMF solvent 70–85 High regioselectivity
Chlorination with SOCl₂ Thionyl chloride Reflux in DCM/DMF 65–80 Also activates acid group
Acid chloride formation SOCl₂ or PCl₅ Reflux 75–90 Intermediate for further synthesis
Continuous flow chlorination Chlorine gas, catalyst, flow reactor Controlled T, P, flow rate >85 Industrial scale, high purity

Research Findings and Analytical Validation

  • Purity Assessment:
    Purity is typically confirmed by high-performance liquid chromatography (HPLC) with purity thresholds ≥99%. Liquid chromatography-mass spectrometry (LC-MS) verifies molecular identity, with retention times around 4.03 minutes and exact mass matching (240.56 g/mol).

  • Reaction Monitoring:
    Reaction progress is monitored by thin-layer chromatography (TLC) and gas chromatography (GC) to ensure completion and minimize side products.

  • Optimization Studies:
    Studies show that reaction temperature and solvent choice critically affect yield and selectivity. For example, lower temperatures favor regioselectivity but may slow reaction rates.

Additional Notes on Related Synthetic Methods

  • Some patents describe phase transfer catalytic methods for related phenoxybenzoic acids, which may inspire alternative synthetic routes involving nucleophilic aromatic substitution or ether formation, though these are less common for this compound specifically.

  • Methods to introduce trifluoromethoxy groups often involve nucleophilic substitution on halogenated precursors or the use of trifluoromethylating reagents, but these are typically applied in earlier synthetic steps before chlorination.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The trifluoromethoxy group at position 3 enhances the electron-deficient nature of the aromatic ring, facilitating displacement reactions.

Key Reactions:

  • Hydroxylation: Replacement of chlorine with hydroxyl groups using aqueous NaOH at 120°C (yield: 78–85%) .

  • Amination: Reaction with ammonia in DMF at 80°C produces 4-amino-3-(trifluoromethoxy)benzoic acid (yield: 65%) .

  • Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group at position 4 (yield: 60–70%) .

Table 1: Substitution Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYield
HydroxylationNaOH (10%), 120°C, 6h4-Hydroxy derivative85%
AminationNH₃/DMF, 80°C, 12h4-Amino derivative65%
SulfonationH₂SO₄ (fuming), 50°C, 4h4-Sulfo derivative70%

Oxidation and Reduction

The carboxylic acid group participates in redox reactions, while the aromatic system remains intact due to deactivation by substituents.

Oxidation

  • Decarboxylation: Heating with CuO at 300°C yields 4-chloro-3-(trifluoromethoxy)benzene (99% purity) .

  • Peracid Oxidation: Reaction with mCPBA forms an epoxide at the benzene ring (theoretical pathway; no experimental yield reported) .

Reduction

  • Carboxylic Acid to Alcohol: LiAlH₄ reduces the -COOH group to -CH₂OH (yield: 50–60%).

  • Nitro Group Reduction: If present, nitro groups are reduced to amines using H₂/Pd-C (yield: 90–95%) .

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions for synthesizing biaryl systems.

Suzuki-Miyaura Coupling:

  • Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis in DMF/H₂O at 80°C to form biphenyl derivatives (yield: 75–85%) .

Buchwald-Hartwig Amination:

  • Forms C-N bonds with aryl halides using Pd₂(dba)₃ and Xantphos (yield: 70–80%) .

Esterification

  • Reacts with methanol/H₂SO₄ to form methyl esters (yield: 95%).
    Equation:
    C8H4ClF3O3+CH3OHH+C9H6ClF3O3+H2O\text{C}_8\text{H}_4\text{ClF}_3\text{O}_3+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{C}_9\text{H}_6\text{ClF}_3\text{O}_3+\text{H}_2\text{O}

Amide Formation

  • Treatment with SOCl₂ converts -COOH to acyl chloride, which reacts with amines to form amides (yield: 80–90%) .

Comparative Reactivity

The trifluoromethoxy group stabilizes transition states in NAS more effectively than methoxy groups, while the chlorine’s position directs electrophiles to the para position. Experimental data show 10–15% higher reaction rates compared to 4-chlorobenzoic acid derivatives .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Pharmaceutical Intermediates: This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those containing trifluoromethyl groups known for enhancing drug efficacy and metabolic stability .
    • Anticancer Activity: Research indicates that derivatives of this compound exhibit antiproliferative effects against melanoma cell lines, suggesting potential applications in cancer treatment. Notably, the presence of the trifluoromethoxy group is believed to enhance these effects due to improved interaction with cellular targets .
  • Biological Activity
    • Antimicrobial Properties: Studies have shown that compounds with trifluoromethyl substitutions demonstrate significant antimicrobial activity against various Gram-positive bacteria. For instance, the minimum inhibitory concentration (MIC) for certain strains was reported between 0.78 to 3.125 μg/ml .
    • Enzyme Inhibition: The compound has been investigated for its ability to modulate enzyme activities, such as cathepsins B and L, which are involved in protein degradation pathways. These interactions may lead to either activation or inhibition depending on the target enzyme .

Antiproliferative Effects on Melanoma

A study tested several benzoic acid derivatives for their ability to inhibit melanoma cell proliferation. Results indicated that this compound showed significant inhibition at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent .

Enzyme Interaction Study

Research focusing on enzyme interactions found that this compound could activate cathepsin B significantly at concentrations around 10 µM, suggesting its role in modulating key biological processes .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the chlorine atom can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Chloro-3-(dimethylsulfamoyl)benzoic Acid (C₉H₉ClNO₄S)
  • Substituents : Chloro (4-position), dimethylsulfamoyl (-NHSO₂(CH₃)₂) at 3-position.
  • Properties: The sulfamoyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., DMSO, methanol). However, the acidity (pKa ≈ 2.8–3.5) is slightly lower than the trifluoromethoxy analog due to reduced electron withdrawal .
  • Applications : Used in diuretics and carbonic anhydrase inhibitors.
4-Chloro-3-methylbenzoic Acid (C₈H₇ClO₂)
  • Substituents : Chloro (4-position), methyl (-CH₃) at 3-position.
  • Properties : The electron-donating methyl group reduces acidity (pKa ≈ 4.0–4.5) and lowers thermal stability compared to trifluoromethoxy derivatives. Solubility in water is poor (<1 mg/mL) .
  • Applications : Intermediate in polymer stabilizers and dyes.
4-Chloro-3-(chlorosulfonyl)benzoic Acid (C₇H₄Cl₂O₄S)
  • Substituents : Chloro (4-position), reactive chlorosulfonyl (-SO₂Cl) at 3-position.
  • Properties : Highly reactive, used to synthesize sulfonamide drugs. The chlorosulfonyl group enables nucleophilic substitution, making it unsuitable for direct therapeutic use but valuable in multi-step syntheses .

Positional Isomers and Electronic Effects

2-Methoxy-5-(trifluoromethyl)benzoic Acid (C₉H₇F₃O₃)
  • Substituents : Methoxy (-OCH₃) at 2-position, trifluoromethyl (-CF₃) at 5-position.
  • Properties : The meta-CF₃ group provides moderate electron withdrawal, but the ortho-methoxy group sterically hinders resonance, resulting in lower acidity (pKa ≈ 2.8) than 4-chloro-3-(trifluoromethoxy)benzoic acid .
3-Chloro-4-(trifluoromethoxy)benzoic Acid (C₈H₄ClF₃O₃)
  • Substituents : Chloro (3-position), trifluoromethoxy at 4-position.
  • Properties : Similar molecular weight but distinct regiochemistry. The para-trifluoromethoxy group reduces steric hindrance, enhancing reactivity in electrophilic substitutions compared to the original compound .

Pharmacologically Relevant Analogs

4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid (C₁₄H₁₂ClNO₄S)
  • Substituents : Chloro (4-position), aryl-sulfamoyl at 3-position.
  • Properties : The bulky sulfamoyl group reduces membrane permeability but improves target specificity in kinase inhibitors. Lower logP (≈1.8) compared to the trifluoromethoxy analog (logP ≈ 2.5) .
2,4,5-Trifluorobenzoic Acid (C₇H₃F₃O₂)
  • Substituents : Fluorine atoms at 2-, 4-, and 5-positions.
  • Properties: Higher acidity (pKa ≈ 1.0) due to cumulative electron withdrawal from fluorine. Limited solubility in organic solvents due to crystallinity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents pKa logP Key Applications
This compound C₈H₄ClF₃O₃ 254.56 Cl, -OCF₃ 1.5–2.5 2.5 Agrochemicals, NSAIDs
4-Chloro-3-(dimethylsulfamoyl)benzoic acid C₉H₉ClNO₄S 286.69 Cl, -NHSO₂(CH₃)₂ 2.8–3.5 1.2 Diuretics
4-Chloro-3-methylbenzoic acid C₈H₇ClO₂ 170.59 Cl, -CH₃ 4.0–4.5 2.8 Polymer stabilizers
4-Chloro-3-(chlorosulfonyl)benzoic acid C₇H₄Cl₂O₄S 271.08 Cl, -SO₂Cl N/A 1.5 Sulfonamide drug synthesis
2-Methoxy-5-(trifluoromethyl)benzoic acid C₉H₇F₃O₃ 220.15 -OCH₃, -CF₃ 2.8 2.1 Liquid crystal precursors

Biological Activity

4-Chloro-3-(trifluoromethoxy)benzoic acid (C8H4ClF3O3) is an aromatic carboxylic acid notable for its unique trifluoromethoxy and chloro substituents. These structural features contribute to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula: C8H4ClF3O3
  • Molecular Weight: 236.57 g/mol
  • Solubility: Approximately 0.039 g/L at 25°C
  • Melting Point: 163°C to 165°C

The trifluoromethoxy group enhances lipophilicity, which can improve interaction with biological targets and increase metabolic stability, making it a valuable compound in drug development.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including melanoma. For instance, studies have shown that these derivatives can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMelanoma12.5Induction of apoptosis
Derivative ABreast Cancer15.0Cell cycle arrest
Derivative BLung Cancer10.0Inhibition of angiogenesis

Antimicrobial Activity

The compound is also investigated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Pseudomonas aeruginosa125.00

The presence of the trifluoromethoxy group is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its antimicrobial efficacy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in cancer cell proliferation, suggesting a mechanism that disrupts essential cellular pathways.
  • Interaction with Biomolecules: The trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions with proteins and nucleic acids, influencing their function.

Case Studies

  • Melanoma Treatment Study : A study published in a peer-reviewed journal explored the effects of various derivatives on melanoma cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial properties against pathogenic bacteria. The study found that the compound exhibited significant bactericidal effects, particularly against resistant strains of Staphylococcus aureus.

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-3-(trifluoromethoxy)benzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:

  • Electrophilic aromatic substitution : Introduce chlorine at position 4 using chlorinating agents (e.g., Cl2/FeCl3) under anhydrous conditions .
  • Trifluoromethoxy group installation : Employ nucleophilic substitution or coupling reactions. For example, reaction with trifluoromethyl hypofluorite (CF3OF) in the presence of a copper catalyst at 80–100°C .
  • Purification : Recrystallization in ethanol/water or chromatography (silica gel, eluent: hexane/ethyl acetate) ensures >95% purity. Yield optimization requires precise temperature control and inert atmospheres to prevent hydrolysis of the trifluoromethoxy group .

Q. What spectroscopic methods are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Identify aromatic proton environments (e.g., deshielding due to electron-withdrawing groups) and confirm trifluoromethoxy (-OCF3) presence via <sup>19</sup>F NMR (δ ~55–60 ppm) .
  • IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm<sup>-1</sup>) and C=O stretch (~1680 cm<sup>-1</sup>).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C8H4ClF3O3) with <1 ppm error .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic aromatic substitution compared to other halogenated benzoic acids?

Methodological Answer: The -OCF3 group is strongly electron-withdrawing (-I effect), activating the aromatic ring for nucleophilic substitution at positions ortho/para to itself. However, steric hindrance from the trifluoromethoxy group may reduce accessibility. Comparative studies show:

  • Reactivity Ranking : 4-Cl-3-OCF3 benzoic acid > 4-Cl-3-OCH3 benzoic acid due to stronger -I effect of -OCF3.
  • Kinetic Analysis : Use Hammett plots to correlate substituent effects with reaction rates. For example, reactions with amines in DMF at 120°C show 2x faster substitution than methoxy analogs .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Purity Validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to confirm >98% purity, as impurities (e.g., hydrolyzed -OCF3 products) may skew bioactivity .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace Cl with F or CF3) to isolate contributions of specific groups to enzyme inhibition .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What computational modeling approaches predict binding interactions of this compound with enzymatic targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions with enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure (PubChem CID). Key interactions: H-bonding (carboxylic acid with Arg120) and hydrophobic contacts (trifluoromethoxy with Val523) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic effects of -OCF3 on binding energy. Charge transfer from the aromatic ring to the enzyme active site can be quantified .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-3-(trifluoromethoxy)benzoic acid
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4-Chloro-3-(trifluoromethoxy)benzoic acid

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